![molecular formula C24H22N2O3S B2921153 (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 892298-47-4](/img/structure/B2921153.png)
(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
The compound (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzothiazine core, which is a bicyclic system containing both sulfur and nitrogen atoms, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions One common approach is the condensation of 3-methylbenzaldehyde with 3-methylphenylamine to form an imine intermediate This intermediate then undergoes cyclization with 2-aminobenzenethiol to form the benzothiazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
(3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-{[(4-methylphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
- (3Z)-3-{[(2-methylphenyl)amino]methylidene}-1-[(2-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Uniqueness
The uniqueness of (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione lies in its specific substitution pattern and the resulting chemical properties
Biological Activity
The compound (3Z)-3-{[(3-methylphenyl)amino]methylidene}-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazine core with various substituents that contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
2. Anti-inflammatory Effects
Benzothiazine derivatives are noted for their anti-inflammatory properties. The compound has been suggested to inhibit the synthesis of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This action could make it a candidate for treating inflammatory diseases .
3. Analgesic Potential
The analgesic effects of benzothiazine compounds have been documented in several studies. These compounds may act on central nervous system pathways to alleviate pain, potentially offering a novel approach to pain management without the side effects associated with traditional NSAIDs .
4. Antioxidant Activity
Some studies have reported that related benzothiazine compounds exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and could be beneficial in various diseases linked to oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzothiazine derivatives demonstrated that one particular derivative showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting enhanced efficacy .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments revealed that the compound inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use as an anti-inflammatory agent in conditions such as rheumatoid arthritis .
Research Findings Summary Table
Properties
IUPAC Name |
(3Z)-3-[(3-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-5-9-19(13-17)16-26-22-12-4-3-11-21(22)24(27)23(30(26,28)29)15-25-20-10-6-8-18(2)14-20/h3-15,25H,16H2,1-2H3/b23-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFXFFJHQWGIW-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC(=C4)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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